Naltrexone-3-salicylate

oral bioavailability prodrug pharmacokinetics

Naltrexone HCl's extensive first-pass metabolism limits oral bioavailability (~15-20% in dogs). Naltrexone-3-salicylate, a 3-O-salicylate ester prodrug, overcomes this barrier: • Achieves ~30-fold higher oral naltrexone bioavailability vs. naltrexone HCl, delivering IV-equivalent systemic exposure. • Enables oral dosing to replace IV infusions in chronic opioid antagonism models, reducing surgical/husbandry burden. • Serves as a benchmark prodrug for pharmacokinetic studies, with a documented 30-min plasma half-life and predictable single-step ester hydrolysis. Supplied with rigorous quality control for reliable research.

Molecular Formula C27H27NO6
Molecular Weight 461.5 g/mol
CAS No. 110189-11-2
Cat. No. B025254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone-3-salicylate
CAS110189-11-2
Synonymsnaltrexone-3-salicylate
Molecular FormulaC27H27NO6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O
InChIInChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1
InChIKeyWJVZGPXACXPQIV-JXHGYLODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naltrexone-3-salicylate: Enhanced Oral Bioavailability Prodrug


Naltrexone-3-salicylate is a 3‑O‑salicylate ester prodrug of the μ‑opioid receptor antagonist naltrexone, originally developed at DuPont to circumvent the extensive first‑pass metabolism that limits the oral bioavailability of naltrexone hydrochloride [1]. This prodrug is a member of a series of naltrexone 3‑hydroxyl esters that were synthesized and evaluated for their ability to improve oral naltrexone delivery in a canine model, providing a well‑characterized chemical tool for protocols requiring high systemic naltrexone exposure via the oral route [2].

Why Naltrexone HCl Cannot Substitute for This Prodrug


Oral naltrexone hydrochloride exhibits limited and variable absolute bioavailability in dogs (approximately 15–20%) due to extensive hepatic first‑pass metabolism, whereas naltrexone-3-salicylate achieves an approximately 30‑fold increase in oral naltrexone bioavailability, delivering systemic naltrexone concentrations comparable to those obtained by intravenous administration [1]. Simply interchanging naltrexone HCl for the salicylate prodrug in an oral dosing protocol would reduce systemic naltrexone exposure by roughly 30‑fold, undermining experimental reproducibility and preventing the attainment of target opioid receptor occupancy required for reliable antagonism studies [1].

Quantitative Differentiation from Closest Analogs


Oral Bioavailability Enhancement in a Canine Model

Oral administration of naltrexone-3-salicylate (compound 3) to female beagle dogs produced an approximately 30‑fold increase in naltrexone bioavailability relative to an equimolar oral dose of naltrexone hydrochloride (compound 1), yielding plasma naltrexone concentrations comparable to those achieved by intravenous naltrexone [1]. In the same model, the structurally related prodrug naltrexone-3-acetylsalicylate (compound 2) provided a 28‑fold increase, while naltrexone-3-anthranilate achieved a 45‑fold enhancement [2].

oral bioavailability prodrug pharmacokinetics

Single-Step Plasma Hydrolysis Activation Profile

Naltrexone-3-salicylate (3) undergoes a single‑step hydrolysis in vitro to release naltrexone, with a half‑life of approximately 30 minutes in both dog and human plasma [1]. In contrast, naltrexone-3-acetylsalicylate (2) requires a biphasic activation: an initial rapid deacetylation to naltrexone-3-salicylate, followed by the same ∼30‑minute hydrolysis to naltrexone [1]. Direct administration of naltrexone-3-salicylate therefore bypasses the deacetylation step, reducing the number of enzymatic processes required for activation.

plasma hydrolysis prodrug activation pharmacokinetics

Preserved Terminal Half-Life After Prodrug Administration

Following oral administration of naltrexone-3-salicylate (3) to dogs, the terminal half‑life of the resultant naltrexone was approximately 1 hour, essentially identical to the half‑life observed after oral naltrexone‑3‑acetylsalicylate (2) and after intravenous naltrexone [1]. This demonstrates that the salicylate prodrug delivers naltrexone without altering its elimination kinetics.

terminal half-life prodrug pharmacokinetics

Species-Independent Hydrolysis Kinetics

Naltrexone-3-salicylate exhibits an identical hydrolysis half‑life of approximately 30 minutes in both dog and human plasma in vitro, suggesting that prodrug activation kinetics are species‑independent [1]. This cross‑species consistency contrasts with many ester prodrugs where plasma esterase activity differs substantially between species, complicating preclinical‑to‑clinical extrapolation.

interspecies hydrolysis translational pharmacokinetics prodrug activation

Bioavailability and Metabolite Profile Among Naltrexone Esters

Among the naltrexone 3‑O‑ester prodrugs evaluated in dogs, naltrexone-3-salicylate (~30‑fold) and naltrexone‑3‑acetylsalicylate (28‑fold) were among the most effective at enhancing naltrexone oral bioavailability, whereas naltrexone‑3‑benzoate and naltrexone‑3‑pivalate provided significantly lower improvements [1][2]. Although naltrexone‑3‑anthranilate achieved a 45‑fold enhancement, the anthranilate moiety releases anthranilic acid—a metabolite with a less extensively characterized safety profile compared to the well‑known salicylic acid metabolite released by naltrexone‑3‑salicylate [2].

bioavailability ranking prodrug comparison naltrexone esters

Preclinical Research Application Scenarios


Oral Opioid Antagonist Studies with Near-IV Exposure

In chronic opioid dependence or antagonism models conducted in dogs or other large animals, oral administration of naltrexone-3-salicylate can replace intravenous naltrexone dosing, providing systemic naltrexone exposure equivalent to IV administration while avoiding the surgical and husbandry burden of indwelling catheters [1]. This is directly supported by the 30‑fold bioavailability enhancement quantified in beagle dogs [1].

Prodrug Activation Kinetics Modeling

Naltrexone-3-salicylate serves as a well‑characterized model substrate for studying single‑step ester hydrolysis kinetics in both in vitro and in vivo settings. Its 30‑minute plasma half‑life in dog and human plasma, combined with its role as the obligate hydrolysis intermediate for naltrexone‑3‑acetylsalicylate, makes it a useful reference standard for calibrating prodrug activation assays and validating in vitro‑to‑in vivo extrapolation models [1].

Benchmark for Comparative Prodrug Screening

In discovery programs evaluating novel opioid antagonist prodrugs, naltrexone-3-salicylate can function as a benchmark that delivers near‑maximal oral bioavailability enhancement while releasing a metabolite (salicylic acid) with an extensively documented safety profile. Its 30‑fold bioavailability improvement provides a quantitative reference point for head‑to‑head comparisons in canine models [1][2].

Formulation Development for High Oral Bioavailability

Pharmaceutical scientists developing oral naltrexone formulations aimed at improving systemic exposure can employ naltrexone-3-salicylate as a lead prodrug candidate. The compound's demonstrated ability to achieve near‑IV naltrexone levels via the oral route, combined with its predictable single‑step activation and preservation of the parent drug's elimination half‑life, provides a strong pharmacokinetic foundation for further formulation and preclinical development studies [1].

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